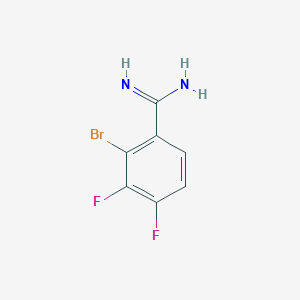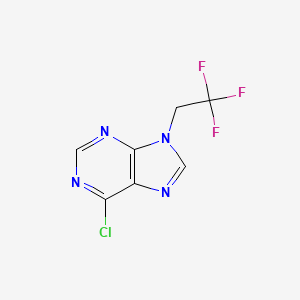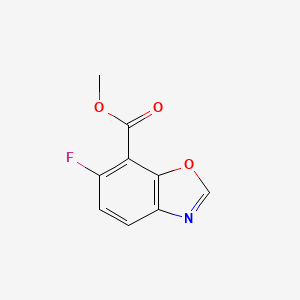![molecular formula C23H24N4O5S B12852091 (4-(1H-Pyrazol-1-yl)phenyl)(4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperazin-1-yl)methanone](/img/structure/B12852091.png)
(4-(1H-Pyrazol-1-yl)phenyl)(4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-(1H-Pyrazol-1-yl)phenyl)(4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperazin-1-yl)methanone is a complex organic molecule that features a combination of pyrazole, phenyl, piperazine, and benzodioxepin moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-Pyrazol-1-yl)phenyl)(4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperazin-1-yl)methanone typically involves multi-step organic synthesis. The process may start with the preparation of the individual moieties, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(4-(1H-Pyrazol-1-yl)phenyl)(4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperazin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
(4-(1H-Pyrazol-1-yl)phenyl)(4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperazin-1-yl)methanone: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (4-(1H-Pyrazol-1-yl)phenyl)(4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
(4-(1H-Pyrazol-1-yl)phenyl)(4-(piperazin-1-yl)methanone): Lacks the benzodioxepin moiety.
(4-(1H-Pyrazol-1-yl)phenyl)(4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)piperazin-1-yl)methanone): Similar structure but different functional groups.
Uniqueness
The uniqueness of (4-(1H-Pyrazol-1-yl)phenyl)(4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperazin-1-yl)methanone lies in its combination of multiple functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C23H24N4O5S |
|---|---|
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]-(4-pyrazol-1-ylphenyl)methanone |
InChI |
InChI=1S/C23H24N4O5S/c28-23(18-3-5-19(6-4-18)27-10-1-9-24-27)25-11-13-26(14-12-25)33(29,30)20-7-8-21-22(17-20)32-16-2-15-31-21/h1,3-10,17H,2,11-16H2 |
Clave InChI |
VYJDRSJBWSURPX-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)C4=CC=C(C=C4)N5C=CC=N5)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


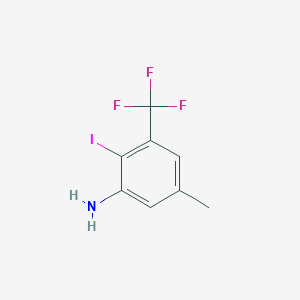
![1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12852033.png)


![Ethyl 1-(aminomethyl)spiro[2.5]octane-6-carboxylate](/img/structure/B12852041.png)



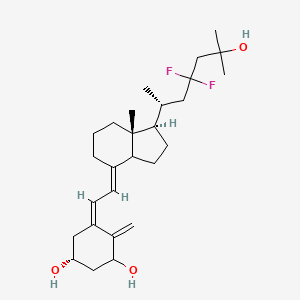
![6-Fluoroimidazo[1,5-a]pyridin-3-amine](/img/structure/B12852054.png)
